molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Cat. No.: B1456865
CAS No.: 776324-86-8
M. Wt: 232.18 g/mol
InChI Key: TZDJCZBUQYJRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a chemical compound with the molecular formula C10H10F2O4 It is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reactions, which are known for their ability to introduce difluoromethoxy groups into aromatic compounds . The reaction conditions often include the use of specific reagents such as difluoromethylating agents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and efficiency. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a wide range of substituted aromatic compounds .

Scientific Research Applications

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid include other difluoromethoxylated and methoxylated aromatic compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of difluoromethoxy and methoxy groups on the phenyl ring, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJCZBUQYJRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.